molecular formula C14H19NO5 B039060 L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine CAS No. 122551-95-5

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine

Numéro de catalogue: B039060
Numéro CAS: 122551-95-5
Poids moléculaire: 281.3 g/mol
Clé InChI: YEWQCSYEZLTGNS-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine involves multiple steps. One common method includes the esterification of L-dopa with pivaloyl chloride in the presence of a base, such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine undergoes various chemical reactions, including hydrolysis and acyl migration . In the presence of esterase enzymes, the compound is hydrolyzed to release L-dopa and pivalic acid . This hydrolysis is crucial for its function as a prodrug. The compound can also undergo oxidation and reduction reactions, although these are less common in its primary applications.

Activité Biologique

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine (often referred to as L-3-HPPA) is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly as a prodrug for L-DOPA. This compound is designed to enhance the delivery and efficacy of L-DOPA, a critical medication used in the treatment of Parkinson's disease. This article provides a comprehensive overview of the biological activity of L-3-HPPA, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

L-3-HPPA is characterized by its unique chemical structure, which includes a pivaloyloxy group that enhances its lipophilicity and membrane permeability. The synthesis of L-3-HPPA typically involves the esterification of L-DOPA with pivalic acid, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound's purity for biological testing .

PropertyValue
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight235.26 g/mol
SolubilitySoluble in organic solvents
AppearanceWhite crystalline powder

L-3-HPPA acts primarily as a prodrug for L-DOPA, which means it is metabolized in the body to release the active drug. The pivaloyloxy group facilitates better absorption through biological membranes, thereby potentially increasing the bioavailability of L-DOPA when administered .

Pharmacokinetics

Studies have shown that L-3-HPPA exhibits improved pharmacokinetic properties compared to L-DOPA alone. It provides sustained plasma levels of L-DOPA, which can lead to more stable therapeutic effects in patients with Parkinson's disease .

Case Studies and Research Findings

  • Antiserotonergic Activity : Research has demonstrated that L-3-HPPA possesses antiserotonergic properties, which may contribute to its therapeutic effects in neurodegenerative disorders. In a study involving animal models, L-3-HPPA was shown to significantly reduce serotonin levels, suggesting potential applications in mood disorders .
  • Efficacy in Parkinson’s Disease Models : In preclinical studies, L-3-HPPA was administered to animal models exhibiting Parkinsonian symptoms. The results indicated notable improvements in motor function and a reduction in rigidity and bradykinesia, supporting its efficacy as a prodrug for L-DOPA .
  • Biofilm Activity : A recent investigation into the antimicrobial properties of L-3-HPPA revealed its effectiveness against Pseudomonas aeruginosa biofilms, indicating its potential use in treating infections associated with chronic conditions .

Table 2: Summary of Biological Activities

Biological ActivityObservations
Antiserotonergic EffectsReduced serotonin levels in animal models
Efficacy in Parkinson’s Disease ModelsImproved motor function and reduced symptoms
Antimicrobial PropertiesEffective against Pseudomonas aeruginosa biofilms

Propriétés

IUPAC Name

(2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)13(19)20-11-5-4-8(7-10(11)16)6-9(15)12(17)18/h4-5,7,9,16H,6,15H2,1-3H3,(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWQCSYEZLTGNS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924200
Record name O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122551-95-5
Record name L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122551955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-TYROSINE 2,2-DIMETHYLPROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPM6MUQTY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Reactant of Route 2
Reactant of Route 2
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Reactant of Route 3
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Reactant of Route 4
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Reactant of Route 5
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Reactant of Route 6
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Customer
Q & A

Q1: What is L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine (NB-355) and how does it work?

A: this compound (NB-355) is a novel prodrug of L-DOPA, a medication used to treat Parkinson's disease. [] A prodrug is an inactive compound that gets converted into an active drug within the body. NB-355 is designed to be absorbed in the intestines and then broken down into L-DOPA, increasing L-DOPA's duration of action and potentially improving treatment outcomes for Parkinson's disease. []

Q2: Where in the intestines is NB-355 primarily absorbed?

A: Studies using rat models suggest that NB-355 is primarily absorbed in the lower small intestine, particularly the ileum. [] This contrasts with L-DOPA, which is absorbed more rapidly and higher up in the jejunum.

Q3: How does the absorption mechanism of NB-355 differ from that of L-DOPA?

A: Unlike L-DOPA, NB-355 is not significantly affected by inhibitors of the amino acid active transport system. [] This suggests that NB-355 is absorbed through a different mechanism, potentially passive diffusion, though further research is needed to confirm this.

Q4: What are the advantages of NB-355 over L-DOPA in treating Parkinson's disease?

A: In animal models, NB-355 demonstrates a longer duration of action and greater bioavailability of L-DOPA compared to administering L-DOPA directly. [] This suggests that NB-355 could potentially lead to more stable and sustained L-DOPA levels in the blood, potentially reducing the motor fluctuations experienced by some Parkinson's disease patients.

Q5: What enzymes are responsible for the hydrolysis of NB-355?

A: In rat intestinal tissue, NB-355 is primarily hydrolyzed by diisopropylfluorophosphate (DFP)-sensitive esterase(s). [] This suggests that certain esterases play a crucial role in converting NB-355 into its active form, L-DOPA, within the intestines.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.